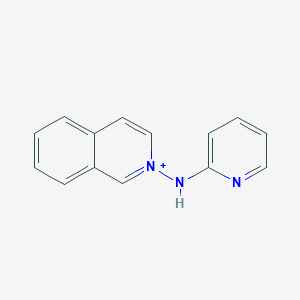

N-(2-Pyridyl)isoquinolinium-2-amine anion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Pyridyl)isoquinolinium-2-amine anion, also known as PIA, is a small molecule that has been widely studied for its potential applications in scientific research. PIA is a quaternary ammonium compound that is structurally similar to other well-known compounds such as acetylcholine and nicotine.

Aplicaciones Científicas De Investigación

N-(2-Pyridyl)isoquinolinium-2-amine anion has been studied extensively for its potential applications in scientific research. One of the key areas of research is in the field of neuroscience, where this compound has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, a condition characterized by a loss of acetylcholine in the brain. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mecanismo De Acción

The mechanism of action of N-(2-Pyridyl)isoquinolinium-2-amine anion is complex and not fully understood. However, it is known that this compound acts as an inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are varied and depend on the specific application. In the field of neuroscience, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the key advantages of N-(2-Pyridyl)isoquinolinium-2-amine anion is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system. However, this compound is also a toxic compound and must be handled with care in the laboratory. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.

Direcciones Futuras

There are many potential future directions for research on N-(2-Pyridyl)isoquinolinium-2-amine anion. One area of interest is in the development of this compound derivatives that are less toxic and easier to synthesize. Another area of interest is in the study of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system.

Conclusion

In conclusion, this compound, or this compound, is a small molecule that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase and has been shown to have anti-inflammatory properties. While this compound has many potential applications, it is also a toxic compound that must be handled with care in the laboratory. There are many potential future directions for research on this compound, including the development of less toxic derivatives and further study of its effects on the nervous system and inflammatory diseases.

Métodos De Síntesis

N-(2-Pyridyl)isoquinolinium-2-amine anion can be synthesized through a series of chemical reactions starting with 2-aminoisoquinoline and 2-bromopyridine. The reaction involves the formation of a quaternary ammonium salt through the addition of a strong base such as sodium hydride. The final product is obtained through a purification process such as column chromatography or recrystallization. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Propiedades

Fórmula molecular |

C14H12N3+ |

|---|---|

Peso molecular |

222.26 g/mol |

Nombre IUPAC |

N-pyridin-2-ylisoquinolin-2-ium-2-amine |

InChI |

InChI=1S/C14H12N3/c1-2-6-13-11-17(10-8-12(13)5-1)16-14-7-3-4-9-15-14/h1-11H,(H,15,16)/q+1 |

Clave InChI |

OLJDECQAGVXKNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |

SMILES canónico |

C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)

![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)

![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)

![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)

![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)

![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)

![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)

![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)

![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)

![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)

![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)